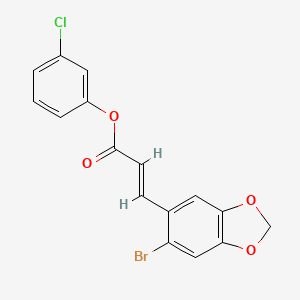

3-chlorophenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate

Description

3-Chlorophenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate is a synthetic ester compound featuring a conjugated α,β-unsaturated carbonyl system. Its structure comprises a 3-chlorophenyl ester group linked via a propenoate bridge to a 6-bromo-substituted 1,3-benzodioxole moiety. This compound is structurally related to bioactive molecules and intermediates in medicinal chemistry, particularly those incorporating halogenated aromatic systems and benzodioxole fragments, which are known for their metabolic stability and ligand-binding properties .

Properties

IUPAC Name |

(3-chlorophenyl) (E)-3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrClO4/c17-13-8-15-14(20-9-21-15)6-10(13)4-5-16(19)22-12-3-1-2-11(18)7-12/h1-8H,9H2/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJQGOSARTOROJQ-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)C=CC(=O)OC3=CC(=CC=C3)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C(=C2)/C=C/C(=O)OC3=CC(=CC=C3)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chlorophenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate can be achieved through several synthetic routes. One common method involves the esterification of 3-chlorophenol with (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-chlorophenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chlorophenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs and their distinguishing features:

Physicochemical Properties

- Molecular Weight (MW) : The target compound’s estimated MW is ~375–380 g/mol, comparable to 4-methoxyphenyl analog (MW 377.19) .

- Melting Points : Related esters (e.g., methyl (E)-3-[2-(2-oxo-1,3-benzodioxol-5-yl)...) exhibit melting points of 159–175°C, suggesting the target compound is likely a crystalline solid .

- Electronic Effects : The 3-chlorophenyl group’s electron-withdrawing nature contrasts with the 4-methoxyphenyl analog’s electron-donating properties, influencing reactivity in nucleophilic acyl substitution or Michael addition reactions .

Biological Activity

3-Chlorophenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a chlorophenyl group and a bromobenzodioxole moiety, which may contribute to its pharmacological properties.

The molecular formula of this compound is , with a molecular weight of approximately 394.65 g/mol. The compound can be described by the following structural characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C17H13BrClO3 |

| Molecular Weight | 394.65 g/mol |

| IUPAC Name | (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(4-chlorophenyl)prop-2-enamide |

The biological activity of this compound is likely mediated through various mechanisms, including interactions with specific receptors and enzymes. Preliminary studies suggest that it may act on G protein-coupled receptors (GPCRs), which are critical in numerous physiological processes. These interactions can lead to alterations in intracellular signaling pathways, potentially influencing cell proliferation, apoptosis, and other cellular functions .

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, benzodioxole derivatives have shown activity against various bacterial strains, suggesting that this compound may also possess such properties.

Anticancer Potential

The compound's structural components suggest potential anticancer activity. Analogous compounds have been studied for their ability to inhibit ribonucleotide reductase (RR), an enzyme critical for DNA synthesis in cancer cells. In vitro assays have demonstrated that certain benzodioxole derivatives can effectively inhibit RR, leading to reduced proliferation of cancer cells .

Antimalarial Activity

Moreover, studies on related hydrazone compounds have revealed significant antimalarial effects. For example, certain hydrazones were shown to chelate iron and inhibit heme polymerization in Plasmodium species, which are responsible for malaria. This suggests that this compound could be explored further for similar antimalarial activities .

Case Study 1: Anticancer Activity

A study conducted on a series of benzodioxole derivatives demonstrated that modifications at the phenyl ring significantly influenced the anticancer activity against various cancer cell lines. The results indicated that compounds with bromine substitutions exhibited enhanced cytotoxic effects compared to their non-substituted counterparts.

Case Study 2: Antimicrobial Screening

In another investigation, the antibacterial efficacy of several derivatives was evaluated against Gram-positive and Gram-negative bacteria. The results showed that compounds containing the benzodioxole scaffold had notable inhibitory effects on bacterial growth, suggesting a promising avenue for developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.